2-chloro-N-(3-fluorophenyl)acetamide

Catalog No.
S797572
CAS No.
350-81-2
M.F
C8H7ClFNO
M. Wt
187.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(3-fluorophenyl)acetamide

CAS Number

350-81-2

Product Name

2-chloro-N-(3-fluorophenyl)acetamide

IUPAC Name

2-chloro-N-(3-fluorophenyl)acetamide

Molecular Formula

C8H7ClFNO

Molecular Weight

187.6 g/mol

InChI

InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)

InChI Key

BYGYGNMGANLDQP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)CCl

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCl

The exact mass of the compound 2-chloro-N-(3-fluorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-N-(3-fluorophenyl)acetamide (CAS 350-81-2) is a highly reactive, meta-halogenated electrophilic building block widely utilized in the synthesis of kinase inhibitors, agrochemicals, and TRP channel modulators. Featuring an alpha-chloro leaving group and a 3-fluoro-substituted aromatic ring, this compound serves as a reliable SN2 alkylating agent. The meta-fluoro substitution is specifically selected by medicinal and process chemists to enhance downstream metabolic stability and modulate amide pKa without introducing the severe steric hindrance associated with ortho-substitutions. As a stable, crystalline solid, it offers predictable reactivity profiles in standard polar aprotic solvents, making it a consistent precursor for high-yield N-alkylation and S-alkylation workflows [1].

Substituting 2-chloro-N-(3-fluorophenyl)acetamide with its unsubstituted counterpart (2-chloro-N-phenylacetamide) or the more reactive bromo-analog (2-bromo-N-(3-fluorophenyl)acetamide) frequently leads to suboptimal process outcomes. While bromoacetamides offer faster initial reaction rates, they suffer from higher rates of hydrolytic degradation and promote over-alkylation in complex API synthesis, drastically reducing isolated yields. Conversely, utilizing the unsubstituted or 4-fluoro analogs alters the electronic distribution of the aromatic ring, which can negatively impact the target binding affinity and pharmacokinetic half-life of the final synthesized active pharmaceutical ingredients (APIs). Procurement decisions must therefore prioritize the exact 3-fluoro-chloroacetamide to maintain both synthetic reproducibility and target biological efficacy[1].

Superior Chemoselectivity in N-Alkylation Workflows

In standard N-alkylation reactions with complex heterocyclic amines (e.g., pyrazole derivatives), 2-chloro-N-(3-fluorophenyl)acetamide demonstrates a significantly more controlled reactivity profile compared to its bromo-analog. While the bromo-derivative exhibits rapid conversion, it is prone to bis-alkylation and hydrolytic degradation under basic conditions. The chloro-variant provides a highly selective mono-alkylation trajectory, resulting in a higher isolated yield of the target intermediate and reducing the need for extensive chromatographic purification [1].

Evidence DimensionIsolated Yield of Mono-alkylated Pyrazole Intermediate
Target Compound Data86% isolated yield (minimal bis-alkylation)
Comparator Or Baseline2-bromo-N-(3-fluorophenyl)acetamide (64% isolated yield, >15% bis-alkylation side products)
Quantified Difference22% absolute increase in target yield; >80% reduction in over-alkylation
ConditionsK2CO3, DMF, 48 hours at room temperature

Minimizing bis-alkylation directly reduces downstream purification costs and improves overall API manufacturing efficiency.

Enhancement of Downstream API Metabolic Stability

The strategic placement of the fluorine atom at the meta position (3-fluoro) is critical for protecting downstream APIs from rapid cytochrome P450-mediated oxidative metabolism. When comparing final compounds synthesized from 2-chloro-N-(3-fluorophenyl)acetamide versus the unsubstituted 2-chloro-N-phenylacetamide, the 3-fluoro derivatives consistently exhibit lower intrinsic clearance rates in human liver microsome (HLM) assays. The electron-withdrawing nature of the fluorine also tunes the basicity of the adjacent amide, enhancing passive membrane permeability [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) of derived kinase inhibitors
Target Compound Data< 15 µL/min/mg protein
Comparator Or BaselineUnsubstituted N-phenylacetamide derivatives (> 45 µL/min/mg protein)
Quantified Difference3-fold reduction in metabolic clearance rate
ConditionsHuman Liver Microsomes (HLM), NADPH regenerating system, 37°C

Procuring the 3-fluoro building block is essential for achieving the pharmacokinetic half-life required for viable pharmaceutical candidates.

Thermal and Hydrolytic Stability in Storage

For industrial procurement, the storage stability of electrophilic building blocks is a major logistical consideration. 2-chloro-N-(3-fluorophenyl)acetamide exhibits superior hydrolytic stability under ambient atmospheric moisture compared to highly reactive bromoacetamides. Accelerated degradation studies indicate that the chloroacetamide core remains highly intact after prolonged exposure to standard laboratory humidity, ensuring reproducible molar equivalents can be used without the need for rigorous pre-reaction titration or strictly anhydrous storage protocols [1].

Evidence DimensionPurity retention under ambient humidity
Target Compound Data>99% purity retained after 6 months at 25°C/60% RH
Comparator Or Baseline2-bromo-N-(3-fluorophenyl)acetamide (<92% purity, significant hydrolysis to alcohol)
Quantified Difference7% higher purity retention; elimination of cold-chain storage requirements
ConditionsOpen-vial accelerated stability testing, 25°C, 60% Relative Humidity

High hydrolytic stability simplifies supply chain logistics, reduces waste, and ensures lot-to-lot reproducibility in large-scale synthesis.

Synthesis of Kinase Inhibitor Libraries

Due to its optimized SN2 reactivity and the metabolic shielding provided by the 3-fluoro group, this compound is the preferred alkylating agent for synthesizing N-substituted pyrazole and quinazoline-based kinase inhibitors (e.g., Aurora or CDK4/6 targets). Its use ensures high-yield coupling while embedding critical pharmacokinetic properties into the final API [1].

Development of Agrochemical Actives

In the agrochemical sector, chloroacetamides are foundational for creating pre-emergent herbicides and novel fungicides. The 3-fluoro-phenyl variant is specifically procured when developing next-generation crop protection agents that require enhanced soil half-life and specific receptor binding profiles that unsubstituted analogs cannot achieve [2].

TRP Channel Modulator Discovery

The specific steric and electronic profile of the 3-fluorophenyl moiety is highly valued in the design of Transient Receptor Potential (TRP) channel antagonists. Procuring this exact building block allows medicinal chemists to rapidly explore structure-activity relationships (SAR) in the hydrophobic binding pockets of these ion channels [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-chloro-N-(3-fluorophenyl)acetamide

Dates

Last modified: 08-15-2023

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